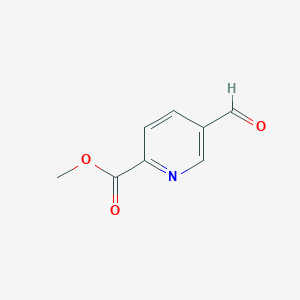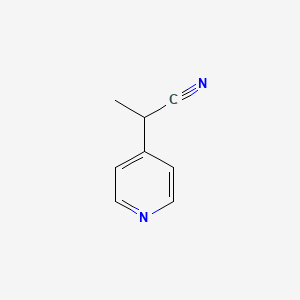
2-(Pyridin-4-YL)propanenitrile
Overview
Description
2-(Pyridin-4-YL)propanenitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its weak basicity and moderate polarity, making it useful in various chemical reactions and applications .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis, often serving as an intermediate, a reactant, or a ligand . It is frequently utilized in the field of organometallic chemistry and in the synthesis of transition metal complexes .
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, potentially acting as a ligand to bind to metal ions in organometallic chemistry .
Biochemical Pathways
Given its use in organometallic chemistry and the synthesis of transition metal complexes, it may be involved in various chemical reactions and pathways .
Pharmacokinetics
It is slightly soluble in water and can dissolve in many organic solvents such as ethanol, ether, and chloroform . These properties could influence its bioavailability.
Result of Action
As an intermediate, reactant, or ligand, it likely contributes to the formation of other compounds or complexes in chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyridin-4-YL)propanenitrile. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be kept away from fire sources and oxidizing agents for safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pyridin-4-YL)propanenitrile can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrogen fluoride in the presence of a ketone or alcohol solvent. The reaction conditions can be adjusted based on specific requirements .
Another method involves the preparation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester from 4-chloropyridine hydrochloride through a decarboxylation reaction. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Pyridin-4-YL)propanenitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-YL)propanenitrile
- 2-(Pyridin-2-YL)propanenitrile
- 4-(Pyridin-4-YL)butanenitrile
Uniqueness
2-(Pyridin-4-YL)propanenitrile is unique due to its specific substitution pattern on the pyr
Properties
IUPAC Name |
2-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBQWWXUDNBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543222 | |
| Record name | 2-(Pyridin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-29-2 | |
| Record name | 2-(Pyridin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


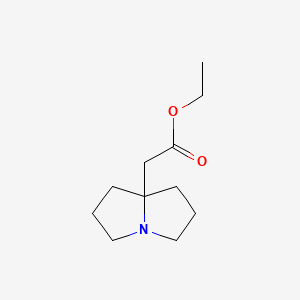
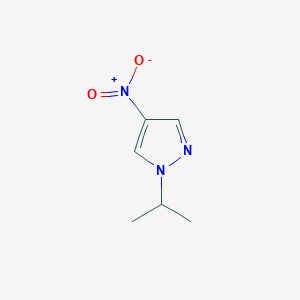
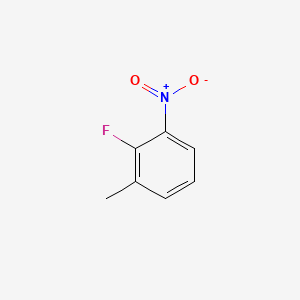
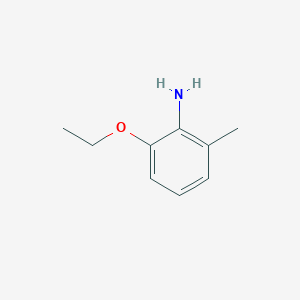


![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)


